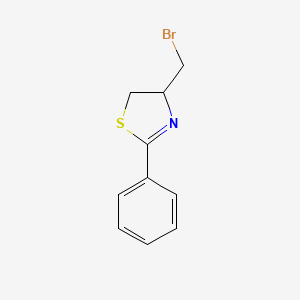

Thiazole, 4-(bromomethyl)-4,5-dihydro-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)thiazole: is a five-membered heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. The thiazole moiety has been an essential building block in medicinal chemistry for many decades. Its aromaticity allows π electrons to move freely, rendering it reactive at various positions. When introduced into physiological systems, this compound can interact unpredictably, influencing biochemical pathways, enzymes, and receptors .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to 4-(Bromomethyl)thiazole. One common method involves the bromination of 2-methylthiazole using bromine or a brominating agent. The resulting 2-bromo-4-methylthiazole can then undergo further alkylation with formaldehyde to yield 4-(Bromomethyl)thiazole.

Reaction Conditions::- Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent.

- Alkylation: Formaldehyde (or paraformaldehyde) serves as the alkylating agent, often in the presence of a base.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Reactivity::

Nucleophilic Substitution: The bromine atom in 4-(Bromomethyl)thiazole can undergo nucleophilic substitution reactions.

Oxidation/Reduction: Depending on reaction conditions, the compound may participate in oxidation or reduction processes.

Bromine (Br₂): Used for bromination.

Formaldehyde (HCHO): Alkylating agent.

Base (e.g., NaOH): Facilitates alkylation.

Major Products:: The primary product is 4-(Bromomethyl)thiazole itself. Further functionalization can yield derivatives with varied properties.

Scientific Research Applications

Medicinal Chemistry: The thiazole nucleus appears in several clinically used anticancer drugs, including Dabrafenib, Dasatinib, Patellamide A, Ixabepilone, and Epothilone.

Biological Studies: Researchers explore its effects on biological pathways, enzymatic activity, and receptor modulation.

Materials Science: Thiazole derivatives find applications in materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism by which 4-(Bromomethyl)thiazole exerts its effects depends on the specific context. It may interact with cellular targets, alter signaling pathways, or affect enzyme activity.

Comparison with Similar Compounds

While 4-(Bromomethyl)thiazole is unique due to its bromomethyl substituent, other thiazole derivatives exist. Notable examples include 2-bromo-thiazole and ethyl-4-(bromomethyl)-2-(2-pyridyl)thiazole-5-carboxylate .

Properties

CAS No. |

173417-56-6 |

|---|---|

Molecular Formula |

C10H10BrNS |

Molecular Weight |

256.16 g/mol |

IUPAC Name |

4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C10H10BrNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

QDNFMDUAYMAKJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)

![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)

![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)

![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)